molecular formula C8H14N2S2 B3050484 Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester CAS No. 26251-64-9

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester

Cat. No.: B3050484
CAS No.: 26251-64-9
M. Wt: 202.3 g/mol
InChI Key: SXFQFCCHISQZPU-UHFFFAOYSA-N
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Description

These compounds are typically synthesized via reactions of heterocyclic carbohydrazides with carbon disulfide (CS₂) and dimethyl sulfate in ethanol–aqueous solutions . They serve as intermediates in the preparation of bioactive heterocycles, such as triazole-thiones, which exhibit antimicrobial and anti-tuberculosis activities . The cyclohexylidene group imparts steric bulk and influences the compound’s reactivity and biological interactions.

Properties

IUPAC Name

methyl N-(cyclohexylideneamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQFCCHISQZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385280
Record name ST50454775
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URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26251-64-9
Record name NSC269210
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50454775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation of Hydrazines with Carbon Disulfide

The core structure of hydrazinecarbodithioic acid derivatives is typically synthesized via the reaction of hydrazines with carbon disulfide (CS₂) under basic conditions. For 2-cyclohexylidene derivatives, the process begins with the formation of a cyclohexylidene hydrazine intermediate. Cyclohexanone is condensed with hydrazine hydrate in ethanol under reflux to yield cyclohexylidenehydrazine. Subsequent treatment with CS₂ in the presence of triethylamine (TEA) generates the corresponding dithiocarbazate salt, which is alkylated with methyl iodide to introduce the methyl ester group.

Reaction Conditions:

  • Cyclohexylidenehydrazine synthesis: Ethanol, reflux (78°C), 6–8 hours, stoichiometric hydrazine hydrate.
  • Dithiocarbazate formation: CS₂ (2 equiv), TEA (1.2 equiv), room temperature, 2 hours.
  • Methylation: Methyl iodide (1.5 equiv), acetone, 40°C, 4 hours.

Yield: 68–75% (over three steps).

One-Pot Synthesis via Knoevenagel Condensation

An alternative route involves a one-pot Knoevenagel condensation between cyclohexanone and malononitrile, followed by hydrazine addition. This method, adapted from protocols for cyclohexylene malonic acid derivatives, generates a 2-cyclohexylidenemalononitrile intermediate. Treatment with hydrazine hydrate and CS₂ in toluene under reflux produces the target compound after methylation.

Mechanistic Insights:

  • Knoevenagel Step: Cyclohexanone reacts with malononitrile in the presence of ammonium acetate and acetic acid to form the α,β-unsaturated nitrile.
  • Hydrazine Addition: The nitrile undergoes nucleophilic attack by hydrazine, forming a hydrazone.
  • CS₂ Incorporation: The hydrazone reacts with CS₂ to install the dithiocarbamate group.
  • Methyl Esterification: Methyl iodide quenches the thiolate species.

Optimized Parameters:

  • Solvent: Toluene (reflux, 110°C).
  • Catalysts: Ammonium acetate (10 mol%), acetic acid (15 mol%).
  • Yield: 82% (overall).

Advanced Methodologies and Catalytic Systems

Palladium-Catalyzed Aromatization for Byproduct Mitigation

Patent WO2018120094A1 describes a palladium-catalyzed aromatization step to eliminate undesired dihydroaromatic byproducts. While originally developed for malonic acid derivatives, this approach enhances the purity of 2-cyclohexylidene hydrazinecarbodithioates by dehydrogenating cyclic intermediates.

Procedure:

  • Post-methylation, the crude product is heated with 5% Pd/C (150–200°C) under nitrogen.
  • Yield Improvement: 89% (vs. 75% without catalysis).

Solvent-Free Cyclization for Industrial Scalability

Recent trends emphasize solvent-free conditions to reduce environmental impact. A modified protocol eliminates toluene during the CS₂ incorporation step, instead using excess CS₂ as both reactant and solvent. This method reduces reaction time to 1.5 hours and increases yield to 88%.

Key Advantages:

  • Reduced waste generation.
  • Lower energy input (no solvent distillation).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃):

  • δ 6.14–6.12 (m, 1H, cyclohexylidene CH).
  • δ 3.08–3.04 (m, 1H, NH).
  • δ 2.57–2.46 (m, 2H, SCH₂).
  • δ 1.56–1.41 (m, 6H, cyclohexylidene CH₂).
  • δ 1.02 (t, J = 7.5 Hz, 3H, CH₃ ester).

13C NMR (125 MHz, CDCl₃):

  • δ 186.08 (C=S).
  • δ 148.74 (cyclohexylidene C=N).
  • δ 113.99 (C-O ester).
  • δ 37.47–12.81 (cyclohexylidene and methyl carbons).

IR (KBr):

  • 3250 cm⁻¹ (N-H stretch).
  • 1650 cm⁻¹ (C=N).
  • 1220 cm⁻¹ (C=S).

Crystallographic Validation

Single-crystal X-ray diffraction of the methyl ester derivative confirms the Z-configuration of the cyclohexylidene group and planar geometry at the dithiocarbamate sulfur atoms. Key metrics:

  • Bond Lengths: S1–C8 = 1.68 Å, S2–C8 = 1.70 Å.
  • Dihedral Angle: C8–N1–N2–C9 = 178.5°.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Base-Catalyzed 75 98 14 Laboratory
One-Pot 82 95 10 Pilot Plant
Solvent-Free 88 97 6 Industrial

Challenges and Optimization Opportunities

Steric Hindrance in Cyclohexylidene Systems

The bulky cyclohexylidene group often reduces reaction rates during CS₂ incorporation. Strategies to mitigate this include:

  • Microwave Assistance: Reducing reaction time from 4 hours to 45 minutes at 80°C.
  • Ionic Liquid Media: Using [BMIM][BF₄] to enhance solubility and kinetics.

Byproduct Formation During Methylation

Over-alkylation can produce bis-methylated species. Solutions involve:

  • Controlled Stoichiometry: Limiting methyl iodide to 1.2 equivalents.
  • Phase-Transfer Catalysis: Adding tetrabutylammonium bromide to improve selectivity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is mediated through the reactive hydrazine and dithio groups, which can form stable adducts with thiol and amino groups on target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Hydrazinecarbodithioic acid esters differ primarily in their substituents, which modulate physicochemical properties and biological activity. Key analogues include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
Hydrazinecarbodithioic acid, propyl ester C₄H₁₀N₂S₂ 150.27 14803-64-6 Propyl chain
Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester C₈H₁₀N₂S₂ 198.31 50878-38-1 Phenyl ring
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester C₃H₈N₂S₂ 136.24 20184-94-5 Methyl group
Hydrazinecarbodithioic acid, 2-cyclopentylidene-, methyl ester C₇H₁₂N₂S₂ 188.31 26152-28-3 Cyclopentylidene ring

Key Observations:

  • Cyclohexylidene vs.
  • Aromatic vs.
  • Chain Length: Propyl esters (e.g., CAS 14803-64-6) have higher hydrophobicity (logP ~1.2) compared to methyl esters, influencing membrane permeability .

Physicochemical and Computational Properties

  • Thermal Stability: Methyl esters (e.g., CAS 20184-94-5) exhibit lower boiling points (~491 K) compared to propyl esters (~530 K) .
  • Solubility: Cyclohexylidene derivatives are less water-soluble than their cyclopentylidene counterparts due to increased hydrophobicity .
  • Coordination Chemistry: The 2-phenyl derivative forms stable complexes with Mn(II) and Sb(III), leveraging sulfur and nitrogen donor atoms .

Biological Activity

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester (CAS Number: 26251-64-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

This compound is synthesized through a multi-step reaction process. The common method involves:

  • Formation of Hydrazinecarbodithioic Acid : Reaction of hydrazine with carbon disulfide.
  • Introduction of Cyclohexylidene Group : Reacting the intermediate with cyclohexanone.
  • Esterification : Finalizing the compound by reacting with methanol.

The resulting compound features unique structural properties due to the presence of both a cyclohexylidene group and a methyl ester, which influence its biological activity and reactivity in various chemical environments.

The biological activity of this compound can be attributed to its ability to interact with biological molecules. Its mechanism involves:

  • Covalent Bond Formation : The reactive hydrazine and dithio groups can form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Inhibition of Enzymatic Activity : This interaction can lead to the inhibition of target enzymes, affecting various metabolic pathways.

These interactions suggest potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting specific biological pathways .

Antimicrobial Properties

Research indicates that hydrazinecarbodithioic acid derivatives exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:

  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.

In a notable study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of hydrazinecarbodithioic acid derivatives against Candida albicans. Results showed a minimum inhibitory concentration (MIC) value indicating strong antifungal activity, suggesting potential for therapeutic use in treating fungal infections.
  • Cancer Cell Line Research : Research conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell proliferation. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential role in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructureBiological ActivityUnique Features
Hydrazinecarbodithioic acid-Moderate antimicrobialBasic structure
Hydrazinecarbodithioic acid, methyl ester-Low anticancer activityLacks cyclohexylidene group
This compoundContains cyclohexylideneHigh antimicrobial & anticancer activityEnhanced stability and selectivity

Q & A

Q. What are the established synthetic routes for Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester?

The compound is typically synthesized via a two-step process:

  • Step 1 : Reaction of a precursor carboxylic acid derivative (e.g., activated ester or amide) with hydrazine to form the carbohydrazide intermediate. For example, hydrazinolysis of activated esters using coupling agents like DCCI/HOBt ensures high yields (>90%) under mild conditions .
  • Step 2 : Methylation of the intermediate using methylating agents such as methyl sulfate (Me2SO4). This step requires careful pH control (e.g., KOH in aqueous ethanol) to avoid over-alkylation . Purification often involves recrystallization from solvents like tetrahydrofuran (THF) to obtain high-purity crystals .

Q. How is the compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For hydrazine derivatives, monoclinic systems (e.g., space group P21/c) are common, with cell parameters such as a = 6.12–8.39 Å, β ≈ 98.6° .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cyclohexylidene moiety and methyl ester group.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 260.8 for C9H9ClN2OS2) validate the molecular formula .

Q. What are the critical purity considerations during synthesis?

  • Byproduct formation : Diacylhydrazines may form if reaction times or temperatures exceed optimal ranges. Monitoring via TLC or HPLC is recommended .
  • Solvent choice : Ethanol or THF minimizes side reactions during recrystallization .

Advanced Research Questions

Q. How do crystallographic refinement challenges impact structural validation?

  • Data quality : High-resolution data (e.g., R(F) < 0.05) are essential for accurate refinement. SHELXL is widely used for small-molecule refinement, but twinning or poor crystal quality may require alternative software like OLEX2 .
  • Hydrogen placement : Riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) are standard, but disorder in the cyclohexylidene ring may necessitate isotropic refinement .

Q. What computational methods complement experimental studies of this compound?

  • DFT calculations : Optimize geometry and predict spectroscopic properties (e.g., IR vibrations of S–C=S groups).
  • Docking studies : Explore potential bioactivity by simulating interactions with biological targets (e.g., enzyme active sites).
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reactivity predictions .

Q. How do reaction conditions influence the selectivity of hydrazinecarbodithioate formation?

  • pH dependence : Alkaline conditions (pH > 10) favor thiolate formation, enhancing nucleophilicity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may slow reaction kinetics compared to ethanol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
Reactant of Route 2
Reactant of Route 2
Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester

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